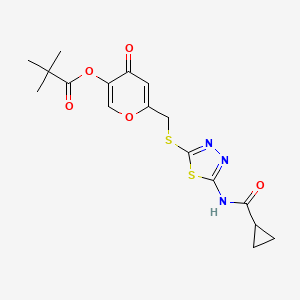

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl pivalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl pivalate is a highly intricate compound known for its unique structure, involving elements such as sulfur, nitrogen, and oxygen. This compound stands out due to its diverse applications in scientific research and potential use in various industries, particularly in pharmaceuticals, owing to its potentially bioactive nature.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl pivalate typically involves several stages:

Formation of 1,3,4-thiadiazol: : This step generally begins with the reaction of an acid derivative, such as thiosemicarbazide, under acidic or basic conditions.

Cyclopropanecarboxamido group attachment: : Utilizing cyclopropanecarbonyl chloride in the presence of a suitable base, such as triethylamine, to form the amide.

Pyran ring formation: : Constructing the pyran ring involves a cyclization reaction under conditions that favor the formation of a 4-oxo-pyran structure.

Pivalate esterification: : Final esterification step with pivalic acid chloride in the presence of a base.

Industrial Production Methods: On an industrial scale, the production would involve:

Optimized Batch Processing: : Large-scale reactors that ensure precise control over temperature and pH.

Continuous Flow Chemistry: : Modern advancements like flow reactors to ensure consistent quality and yield.

Purification Methods: : Utilizing recrystallization, chromatography, and other purification techniques to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation and Reduction: : Depending on the oxidation state of intermediates, it can undergo various redox reactions.

Nucleophilic Substitution: : Given the thiomethyl group, it can undergo substitution reactions where the thio group is replaced by another nucleophile.

Hydrolysis: : The ester bond (pivalate) can be hydrolyzed under acidic or basic conditions.

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Nucleophiles: : Ammonia, thiols.

Conditions: : Generally, mild to moderate temperatures with specific pH requirements based on the reaction type.

Redox products: : Sulfoxides, sulfones.

Substitution products: : Various thiol derivatives.

Hydrolysis products: : Free acids and alcohols.

Applications De Recherche Scientifique

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this one exhibit significant antimicrobial properties. The thiadiazole component is particularly noted for its ability to inhibit bacterial growth. Research has shown that compounds with similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of various thiadiazole derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against these pathogens . This suggests that 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl pivalate may possess similar or enhanced antibacterial properties.

Anticancer Potential

The structural features of the compound suggest potential anticancer activity. Thiadiazole derivatives have been investigated for their ability to induce apoptosis in various cancer cell lines. The pyran ring may also contribute to cytotoxic effects against specific tumors .

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that compounds containing the pyran structure can selectively inhibit the growth of cancer cells while sparing normal cells. For instance, derivatives have shown effectiveness against breast cancer cell lines with IC50 values indicating significant cytotoxicity .

Organic Synthesis Applications

The unique chemical structure of this compound makes it a valuable intermediate in organic synthesis. Its diverse functional groups allow for further modifications and derivatizations, making it suitable for the development of new pharmaceuticals.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the thiadiazole ring.

- Introduction of the cyclopropane moiety.

- Coupling with the pyran derivative.

These steps can be optimized to enhance yield and purity, making it a practical target for synthetic chemists .

Mécanisme D'action

Mechanism:

Bioactivity: : The compound is hypothesized to interact with enzymes and receptors due to the presence of multiple reactive groups.

Molecular Targets: : Likely targets include protein kinases, and other enzymes involved in metabolic pathways.

Pathways: : Engages in signaling pathways that regulate cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds:

5-(cyclopropylcarbonylamino)-1,3,4-thiadiazole: : Similar core structure but lacks the pyran and pivalate groups.

4-oxo-4H-pyran-3-yl esters: : Variants with different ester groups.

Thioether-containing heterocycles: : Compounds with similar thiomethyl and heterocyclic structures.

Uniqueness: What sets this compound apart is the amalgamation of different functional groups - thiadiazole, cyclopropanecarboxamido, thiomethyl, pyran, and pivalate - all in one molecule

Activité Biologique

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl pivalate is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy in various biological assays.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C20H17N3O5S2

- Molecular Weight : 443.5 g/mol

Biological Activity Overview

Research indicates that this compound possesses several biological activities, primarily focusing on its antimicrobial and antitumor properties. Below are key findings from various studies:

Antimicrobial Activity

- Fungal Inhibition : The compound has shown significant antifungal activity against various strains, including Fusarium graminearum. In comparative studies, it exhibited lower effective concentrations (EC50) than standard antifungal agents such as thifluzamide and boscalid .

- Bacterial Activity : Preliminary tests indicate that the compound also possesses antibacterial properties, although specific bacterial strains and inhibition metrics require further investigation.

Antitumor Activity

- Cytotoxicity Assays : In vitro studies have demonstrated that the compound induces cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

- Mechanistic Insights : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation and survival pathways. This interaction is hypothesized to disrupt critical signaling pathways in tumor cells .

Synthesis of the Compound

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the thiadiazole ring.

- Coupling with cyclopropanecarboxamide.

- Final modification to incorporate the pivalate group.

Study 1: Antifungal Efficacy

In a study assessing the antifungal efficacy of similar thiadiazole derivatives, compounds were evaluated against Fusarium graminearum. The most potent derivative showed an EC50 of 0.93 μg/mL, significantly outperforming conventional treatments .

Study 2: Antitumor Activity

A recent investigation into antitumor properties revealed that derivatives of this compound induced significant apoptosis in MCF-7 breast cancer cells. The study reported an IC50 value indicating effective cytotoxicity at nanomolar concentrations .

Data Tables

Propriétés

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S2/c1-17(2,3)14(23)25-12-7-24-10(6-11(12)21)8-26-16-20-19-15(27-16)18-13(22)9-4-5-9/h6-7,9H,4-5,8H2,1-3H3,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAZJVLPNKXHNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=COC(=CC1=O)CSC2=NN=C(S2)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.